molecular formula C6H7ClO B14453562 Hexa-3,5-dienoyl chloride CAS No. 73670-84-5

Hexa-3,5-dienoyl chloride

Cat. No.: B14453562
CAS No.: 73670-84-5
M. Wt: 130.57 g/mol
InChI Key: DZAKSUJUIDXBPF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexa-3,5-dienoyl chloride can be synthesized through the chlorination of sorbic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction is as follows: [ \text{C}_6\text{H}_8\text{O}_2 + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_7\text{ClO} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: Hexa-3,5-dienoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Addition Reactions: The conjugated diene system can participate in Diels-Alder reactions with dienophiles.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form sorbic acid and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as ammonia, primary and secondary amines, alcohols, and thiols are used under mild to moderate conditions.

    Diels-Alder Reactions: Typically conducted at elevated temperatures with dienophiles such as maleic anhydride.

    Hydrolysis: Occurs readily in the presence of water or aqueous bases.

Major Products Formed:

    Nucleophilic Substitution: Formation of amides, esters, and thioesters.

    Diels-Alder Reactions: Formation of cyclohexene derivatives.

    Hydrolysis: Formation of sorbic acid.

Scientific Research Applications

Hexa-3,5-dienoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers, resins, and coatings due to its reactivity and ability to form stable derivatives.

Mechanism of Action

Hexa-3,5-dienoyl chloride can be compared with other acyl chlorides such as:

    Acetyl Chloride (CH3COCl): A simpler acyl chloride with a single carbonyl group, used primarily in acetylation reactions.

    Benzoyl Chloride (C6H5COCl): Contains a benzene ring, making it more reactive in electrophilic aromatic substitution reactions.

    Crotonyl Chloride (C4H7ClO): Similar to this compound but with a shorter conjugated system, used in the synthesis of various organic compounds.

Uniqueness: this compound is unique due to its conjugated diene system, which imparts additional reactivity compared to other acyl chlorides. This feature allows it to participate in a broader range of chemical reactions, including cycloaddition and polymerization processes.

Comparison with Similar Compounds

  • Acetyl Chloride
  • Benzoyl Chloride
  • Crotonyl Chloride
  • Propionyl Chloride
  • Butyryl Chloride

Properties

CAS No.

73670-84-5

Molecular Formula

C6H7ClO

Molecular Weight

130.57 g/mol

IUPAC Name

hexa-3,5-dienoyl chloride

InChI

InChI=1S/C6H7ClO/c1-2-3-4-5-6(7)8/h2-4H,1,5H2

InChI Key

DZAKSUJUIDXBPF-UHFFFAOYSA-N

Canonical SMILES

C=CC=CCC(=O)Cl

Origin of Product

United States

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